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Introduction
Gold-199 (¹⁹⁹Au) is an attractive radionuclide for radioimmunotherapy (RIT) due to its favorable

decay characteristics, including the emission of both therapeutic β⁻ particles and imageable γ-

rays. This theranostic potential allows for simultaneous treatment and monitoring of disease.

This document provides detailed application notes and protocols for the radiolabeling of

antibodies with ¹⁹⁹Au, covering direct labeling methods, quality control procedures, and

relevant biological pathways.

Properties of Gold-199
Gold-199 can be produced carrier-free with high specific activity by irradiating enriched ¹⁹⁸Pt

with neutrons.[1] Its physical properties make it suitable for both therapy and SPECT imaging.

Property Value

Half-life (t½) 3.14 days

Principal β⁻ energy (Eβmax) 0.46 MeV

Principal γ energy (Eγ) 158.4 keV, 208.2 keV

Production Method ¹⁹⁸Pt(n,γ)¹⁹⁹Pt → ¹⁹⁹Au
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Radiolabeling Strategies
Two primary strategies exist for labeling antibodies with Gold-199: direct labeling and the use

of ¹⁹⁹Au-doped gold nanoparticles.

Direct Labeling: This method involves the direct binding of ¹⁹⁹Au complex anions to the

antibody. It has been demonstrated that ¹⁹⁹Au in citrate-buffered solutions can be rapidly and

efficiently bound to antibodies, such as polyclonal anti-CEA antibodies, across a pH range of

3.8 to 7.2.[2] This approach offers a simpler alternative to methods requiring bifunctional

chelators.

¹⁹⁹Au-Doped Gold Nanoparticles: In this strategy, ¹⁹⁹Au atoms are incorporated directly into the

crystal lattice of gold nanoparticles during their synthesis.[1] This ensures high stability of the

radiolabel. Antibodies can then be conjugated to the surface of these radioactive nanoparticles.

This method allows for a high payload of ¹⁹⁹Au per targeting molecule.

Quantitative Data Summary
The following tables summarize key quantitative data for antibodies radiolabeled with Gold-
199.

Table 1: Radiolabeling Efficiency and Stability

Labeling
Method

Antibody
Labeling
Efficiency

In Vitro
Stability

Reference

Direct Labeling
Polyclonal anti-

CEA
High

80% of bound

gold retained for

up to 6 days at

4°C

[2]

¹⁹⁹Au-

Nanoparticles

Non-specific

gammaglobulin
>85% Not Reported [3]

Table 2: Specific Activity and Immunoreactivity
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Labeled Antibody Specific Activity
Immunoreactive
Fraction

Reference

¹⁹⁹Au-anti-CEA

(Direct)
Not Reported

Reactive with target

antigen in solid-phase

assay

[2]

General Radiolabeled

Antibodies
Variable

35% - 65% (mean

range)
[4]

Table 3: In Vivo Biodistribution of ¹⁹⁹Au-Nanoparticle-Labeled Non-specific Antibody in Mice

Organ
% Injected Dose / gram
(24h)

% Injected Dose / gram
(120h)

Liver 15.2 ± 2.1 10.5 ± 1.5

Spleen 8.9 ± 1.2 6.2 ± 0.8

Lungs 5.4 ± 0.7 2.1 ± 0.3

Kidneys 3.1 ± 0.4 1.5 ± 0.2

Stomach 12.3 ± 1.8 3.4 ± 0.5

*Data extrapolated from a study on ¹⁹⁹Au-nanoparticle labeled non-specific gammaglobulin.[3]

Experimental Protocols
Protocol 1: Direct Radiolabeling of an Antibody with
¹⁹⁹Au
This protocol is based on the direct labeling method described for anti-CEA antibodies.[2]

Materials:

¹⁹⁹Au in a sterile, aqueous solution (e.g., as H¹⁹⁹AuCl₄)
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Antibody to be labeled (e.g., anti-CEA) at a concentration of 1-10 mg/mL in a suitable buffer

(amine-free, e.g., phosphate buffer)

Citrate buffer (0.1 M, pH 3.8-7.2)

Sterile, pyrogen-free water

Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with sterile

saline

Instant thin-layer chromatography (ITLC) strips

Mobile phase for ITLC (e.g., saline)

Gamma counter

Procedure:

To a sterile, pyrogen-free reaction vial, add the desired amount of antibody.

Add an equal volume of 0.1 M citrate buffer. The optimal pH should be determined for each

specific antibody but can range from 3.8 to 7.2.

Add the ¹⁹⁹Au solution to the antibody-buffer mixture. The amount of ¹⁹⁹Au will depend on the

desired specific activity.

Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

Purify the radiolabeled antibody from unbound ¹⁹⁹Au using a size-exclusion chromatography

column.

Collect fractions and measure the radioactivity of each fraction using a gamma counter.

Pool the fractions containing the radiolabeled antibody (typically the first peak of

radioactivity).

Determine the radiochemical purity by ITLC. Spot a small aliquot of the final product on an

ITLC strip and develop it with the appropriate mobile phase. The radiolabeled antibody
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should remain at the origin, while free ¹⁹⁹Au will move with the solvent front.

Calculate the labeling efficiency as: (Activity at origin) / (Total activity) x 100%.

Protocol 2: Conjugation of Antibodies to ¹⁹⁹Au-Doped
Gold Nanoparticles
This protocol describes the covalent conjugation of an antibody to carboxyl-functionalized

¹⁹⁹Au-doped gold nanoparticles using EDC/Sulfo-NHS chemistry.

Materials:

¹⁹⁹Au-doped gold nanoparticles with carboxyl surface functionalization

Antibody to be conjugated (purified, in an amine-free buffer)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Reaction Buffer (e.g., PBS, pH 7.4)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Sterile, pyrogen-free water

Centrifuge

Procedure:

Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in sterile water

immediately before use.

Resuspend the ¹⁹⁹Au-doped gold nanoparticles in Activation Buffer.

Add EDC solution to the nanoparticle suspension and mix.
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Immediately add Sulfo-NHS solution to the mixture and mix.

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend

the pellet in Reaction Buffer.

Add the purified antibody to the activated nanoparticle suspension. The optimal antibody-to-

nanoparticle ratio should be determined experimentally.

Incubate for 2 hours at room temperature with gentle mixing.

Add the quenching solution to block any unreacted active sites on the nanoparticles.

Incubate for 15 minutes.

Centrifuge the conjugated nanoparticles to remove unbound antibody and quenching

solution.

Resuspend the final product in a suitable storage buffer (e.g., PBS with 1% BSA).

Protocol 3: Quality Control - Immunoreactivity Assay
This protocol outlines a cell-based assay to determine the immunoreactive fraction of the ¹⁹⁹Au-

labeled antibody.[4]

Materials:

¹⁹⁹Au-labeled antibody

Target antigen-positive cells

Antigen-negative cells (for non-specific binding control)

Binding buffer (e.g., PBS with 1% BSA)

Centrifuge

Gamma counter
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Procedure:

Prepare serial dilutions of the target antigen-positive cells in binding buffer.

Add a constant, tracer amount of the ¹⁹⁹Au-labeled antibody to each cell dilution.

In parallel, prepare tubes with the highest concentration of antigen-positive cells and an

excess of unlabeled antibody to determine non-specific binding.

Also, prepare tubes with antigen-negative cells and the ¹⁹⁹Au-labeled antibody to assess

non-specific binding.

Incubate all tubes for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at 4°C to

prevent internalization.

Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.

Carefully remove the supernatant and measure the radioactivity in the cell pellet using a

gamma counter.

Plot the ratio of total radioactivity to bound radioactivity (y-axis) against the reciprocal of the

cell concentration (x-axis) (Lindmo plot).

The immunoreactive fraction is the reciprocal of the y-intercept of the linear regression of the

data.

Protocol 4: In Vitro Serum Stability Assay
This protocol evaluates the stability of the ¹⁹⁹Au-labeled antibody in human serum.[5]

Materials:

¹⁹⁹Au-labeled antibody

Human serum

Incubator at 37°C

Size-exclusion HPLC or ITLC
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Gamma counter or radio-detector for HPLC

Procedure:

Add a known amount of the ¹⁹⁹Au-labeled antibody to a vial containing human serum.

Incubate the mixture at 37°C.

At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.

Analyze the aliquot using size-exclusion HPLC or ITLC to separate the intact radiolabeled

antibody from any released ¹⁹⁹Au or degraded fragments.

Quantify the radioactivity associated with the intact antibody peak/spot and any other

peaks/spots.

Calculate the percentage of intact radiolabeled antibody at each time point to determine the

serum stability profile.

Signaling Pathways in Radioimmunotherapy
The efficacy of radioimmunotherapy is dependent on the targeted delivery of radiation to

cancer cells. The antibodies used are directed against specific cell surface antigens that are

often involved in key signaling pathways promoting cancer cell growth and survival. The

radiation delivered by ¹⁹⁹Au then induces DNA damage and cell death. Below are diagrams of

signaling pathways for common RIT targets.
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Experimental Workflow for ¹⁹⁹Au-Labeled Antibodies

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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